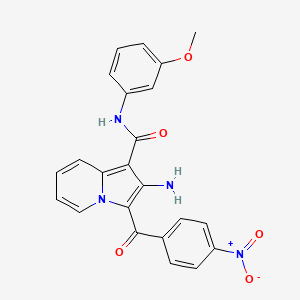
2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H18N4O5, with a molecular weight of 430.4 g/mol. The compound exhibits significant structural complexity due to the presence of an indolizine core and various substituents, including an amino group and nitrobenzoyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O5 |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 903343-03-3 |
Antimicrobial Activity
Research has indicated that indolizine derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents in clinical settings .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have shown promising results against lung cancer cell lines (A549) and others, indicating that this compound could be a candidate for further development in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act on various receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.
- DNA Interaction : The presence of functional groups allows for potential intercalation into DNA, affecting gene expression and protein synthesis .
Case Studies
Several studies have investigated the biological effects of similar indolizine compounds:
- Study on Antitumor Activity : A recent study synthesized derivatives based on the indolizine scaffold and evaluated their effects on tumor cell lines. Results showed that many derivatives exhibited significant antiproliferative activity, with some compounds inducing apoptosis through caspase activation .
- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of indolizines. The study highlighted that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-32-17-6-4-5-15(13-17)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)14-8-10-16(11-9-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBSMNKKBSPFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














